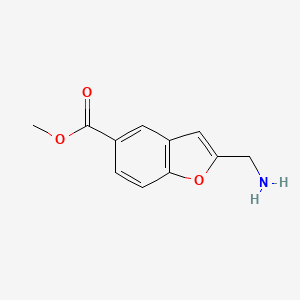![molecular formula C14H14BrN3S2 B13196197 2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide typically involves the interaction of substituted thiosemicarbazides with phenacyl bromide derivatives. This reaction is carried out under ambient conditions using ethyl acetate as a solvent . The process yields high amounts of the desired thiazolium bromide derivatives, which are then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Analyse Chemischer Reaktionen
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water or methanol.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Similar compounds include:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, but their specific effects depend on the nature of the substituents.
Thiazolium bromide derivatives: These compounds are structurally similar but may have different biological activities based on their substitution patterns.
Eigenschaften
Molekularformel |
C14H14BrN3S2 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C14H13N3S2.BrH/c1-9-13(19-10(2)15-9)12-8-18-14(17-12)16-11-6-4-3-5-7-11;/h3-8H,1-2H3,(H,16,17);1H |
InChI-Schlüssel |
RFUOCPAJCJEVOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


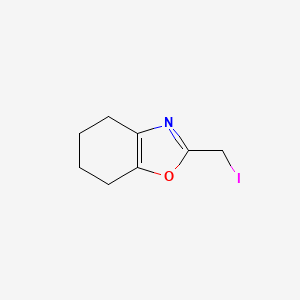
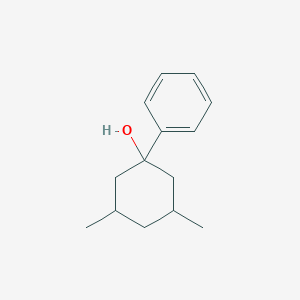



![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
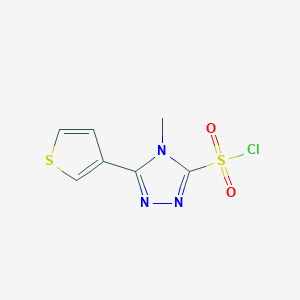

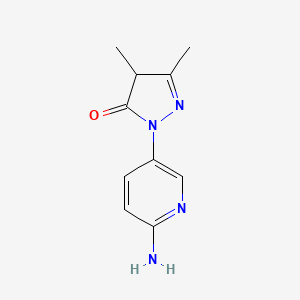
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
